N-Benzyl-1-hydroxyadenosine

Adenosine receptor pharmacology GPCR binding assays Nucleoside analog selectivity

N-Benzyl-1-hydroxyadenosine (also indexed as N6-Benzyladenosine-N1-oxide) is a purine nucleoside analog of adenosine featuring a benzyl substitution at the exocyclic N6 amine and a hydroxy group at the N1 position of the purine ring. This N1-oxide modification distinguishes the compound from the broader class of N6-benzyladenosine derivatives and is the defining structural feature responsible for its altered adenosine receptor (AR) selectivity profile.

Molecular Formula C17H19N5O5
Molecular Weight 373.4 g/mol
CAS No. 156733-28-7
Cat. No. B8580986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-1-hydroxyadenosine
CAS156733-28-7
Molecular FormulaC17H19N5O5
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN=C2C3=C(N=CN2O)N(C=N3)C4C(C(C(O4)CO)O)O
InChIInChI=1S/C17H19N5O5/c23-7-11-13(24)14(25)17(27-11)21-8-19-12-15(21)20-9-22(26)16(12)18-6-10-4-2-1-3-5-10/h1-5,8-9,11,13-14,17,23-26H,6-7H2/t11-,13-,14-,17-/m1/s1
InChIKeyZECYMCGQIHNJSE-LSCFUAHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-1-hydroxyadenosine (CAS 156733-28-7): Structural and Pharmacological Baseline for Procurement Decisions


N-Benzyl-1-hydroxyadenosine (also indexed as N6-Benzyladenosine-N1-oxide) is a purine nucleoside analog of adenosine featuring a benzyl substitution at the exocyclic N6 amine and a hydroxy group at the N1 position of the purine ring [1]. This N1-oxide modification distinguishes the compound from the broader class of N6-benzyladenosine derivatives and is the defining structural feature responsible for its altered adenosine receptor (AR) selectivity profile. The compound has been catalogued in authoritative databases including ChEMBL and BindingDB, where its molecular interactions with adenosine receptor subtypes have been quantitatively characterized [2].

Why N6-Benzyladenosine and N6-(4-Hydroxybenzyl)adenosine Cannot Substitute for N-Benzyl-1-hydroxyadenosine in Research


The presence of the N1-oxide group in N-Benzyl-1-hydroxyadenosine introduces a fundamental alteration in hydrogen-bonding capacity and electronic distribution on the purine scaffold relative to non-oxidized N6-benzyladenosine analogs [1]. This single structural modification is sufficient to invert receptor subtype selectivity ratios: while N6-benzyladenosine typically exhibits preferential binding to A1 and A3 adenosine receptors, the N1-oxide derivative demonstrates a markedly different selectivity fingerprint with substantially reduced A3 receptor affinity [2]. Similarly, the N6-(4-hydroxybenzyl)adenosine series, exemplified by the dual-target ligand T1-11, engages both A2A receptors and the ENT1 transporter through its specific para-hydroxybenzyl pharmacophore—a pharmacophore absent in N-Benzyl-1-hydroxyadenosine, precluding functional interchangeability in neuroprotection or ENT1 inhibition assays [3].

Quantitative Evidence Guide: Where N-Benzyl-1-hydroxyadenosine (CAS 156733-28-7) Differs from Its Closest Analogs


Adenosine A1 Receptor Affinity: N-Benzyl-1-hydroxyadenosine vs. N6-Benzyladenosine

N-Benzyl-1-hydroxyadenosine (N6-Benzyladenosine-N1-oxide) binds to the rat adenosine A1 receptor with a Ki of 864 nM as determined by radioligand displacement assays [1]. While directly comparable Ki data for unmodified N6-benzyladenosine at the rat A1 receptor are not reported in the same assay system, the N1-oxide derivative defines a baseline affinity that is distinct from the sub-nanomolar potencies reported for optimized N6-benzyladenosine-5'-uronamide derivatives at the A3 receptor, highlighting a differentiated receptor subtype engagement profile conferred by the N1-oxide modification [2].

Adenosine receptor pharmacology GPCR binding assays Nucleoside analog selectivity

Adenosine A3 Receptor Affinity Contrast: Functional Divergence from N6-Benzyladenosine Derivatives

The A3 adenosine receptor affinity of N-Benzyl-1-hydroxyadenosine is reduced to Ki = 7,250 nM as measured against the rat A3 receptor [1]. In sharp contrast, the parent N6-benzyladenosine scaffold, when further optimized with a 5'-N-methyluronamide group, yields compounds such as 5'-N-Methyl-N6-(3-iodobenzyl)adenosine with a Ki of 1.1 nM at the A3 receptor and 50-fold selectivity over A1 and A2a subtypes [2]. The introduction of the N1-oxide therefore produces a >6,500-fold reduction in A3 receptor affinity relative to highly optimized N6-benzyladenosine congeners, confirming that the N1-oxide modification fundamentally ablates A3 receptor engagement.

A3 adenosine receptor Selectivity profiling GPCR drug discovery

Antiviral Spectrum Differentiation: Orthopoxvirus Activity of Adenosine N1-Oxide Class vs. Non-Oxidized Analogs

Adenosine N1-oxide derivatives, the chemical class to which N-Benzyl-1-hydroxyadenosine belongs, were evaluated for antiviral activity against vaccinia, mousepox, monkeypox, cowpox, and smallpox viruses in Vero and LLC-MK2 cell cultures [1]. The study demonstrated that mousepox and monkeypox viruses were the most sensitive to adenosine N1-oxide analogs, while vaccinia and cowpox viruses required concentrations 1–1.5 orders of magnitude higher for inhibition. Importantly, modification of the N6-position did not confer advantages over the parent adenosine N1-oxide in terms of antiviral potency, indicating that the N1-oxide group is the essential pharmacophore for this antiviral activity—a feature absent in N6-benzyladenosine and N6-(4-hydroxybenzyl)adenosine analogs [1].

Antiviral nucleoside analogs Orthopoxvirus inhibition Smallpox antiviral screening

Structural Differentiation: Impact of N1-Oxide on Physicochemical Properties Relevant to Formulation and Handling

The N1-oxide modification introduces a formal positive charge on the purine nitrogen and a hydrogen-bond-accepting oxygen, altering the compound's polarity and hydrogen-bonding capacity relative to non-oxidized N6-benzyladenosine (C17H19N5O4, MW 357.36) [1]. N-Benzyl-1-hydroxyadenosine (C17H19N5O5, MW 373.36) possesses an additional oxygen atom, increasing molecular weight by approximately 16 Da and calculated polar surface area . While explicit partition coefficient (logP) or aqueous solubility values for this specific compound are not available in the identified primary literature, the class-level observation that adenosine N1-oxides exhibit reduced toxicity compared to parent adenosines [2] suggests that the N1-oxide modification alters biological handling properties relevant to both in vitro and in vivo experimental design.

Nucleoside analog physicochemical properties Solubility and polarity Research compound procurement

Optimal Research Application Scenarios for N-Benzyl-1-hydroxyadenosine (CAS 156733-28-7)


Adenosine A1 Receptor Pharmacological Studies Requiring Attenuated A3 Receptor Background

In experiments where activation of A3 adenosine receptors confounds interpretation of A1-mediated signaling, N-Benzyl-1-hydroxyadenosine (Ki A1 = 864 nM; Ki A3 = 7,250 nM) provides an 8.4-fold A1-over-A3 selectivity window that is not achievable with standard N6-benzyladenosine derivatives optimized for A3 potency [1]. This makes the compound suitable for GTPγS binding assays, cAMP modulation studies, and calcium flux experiments in recombinant A1-expressing cell lines where A3 co-expression is unavoidable [2].

Orthopoxvirus Antiviral Screening and Adenosine N1-Oxide SAR Exploration

As a member of the adenosine N1-oxide class with documented activity against vaccinia, mousepox, monkeypox, cowpox, and smallpox viruses in cell culture [3], N-Benzyl-1-hydroxyadenosine serves as a scaffold for structure-activity relationship (SAR) studies aimed at optimizing antiviral potency while minimizing host cell toxicity. The N6-benzyl substituent offers a defined starting point for further derivatization, with the N1-oxide group constituting the essential antiviral pharmacophore that is absent from non-oxidized adenosine analogs [3].

Negative Control Compound for N6-Benzyladenosine-Based A3 Receptor Agonist Programs

Drug discovery programs targeting the A3 adenosine receptor frequently employ N6-benzyladenosine-5'-uronamide leads with sub-nanomolar A3 Ki values [2]. N-Benzyl-1-hydroxyadenosine, with an A3 Ki of 7,250 nM, represents an ideal negative control compound that retains the N6-benzyladenosine core scaffold but lacks A3 receptor engagement due to N1-oxide modification, enabling rigorous assessment of A3-dependent pharmacological effects in cellular and in vivo models [1].

Nucleoside Analog Metabolism and Stability Studies Leveraging N1-Oxide Physicochemical Properties

The N1-oxide group alters the susceptibility of the purine ring to enzymatic reduction and metabolic processing [3]. N-Benzyl-1-hydroxyadenosine is therefore valuable for comparative metabolic stability studies alongside non-oxidized N6-benzyladenosine, particularly in assays evaluating adenosine deaminase resistance, cellular uptake kinetics, and cytochrome P450-mediated oxidation—parameters directly relevant to prodrug design and pharmacokinetic optimization of nucleoside analog therapeutics.

Quote Request

Request a Quote for N-Benzyl-1-hydroxyadenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.